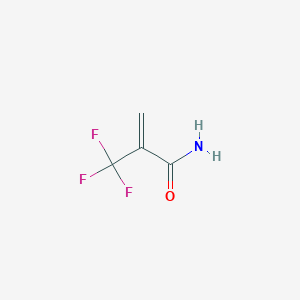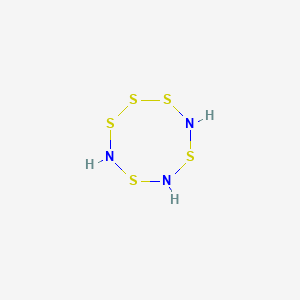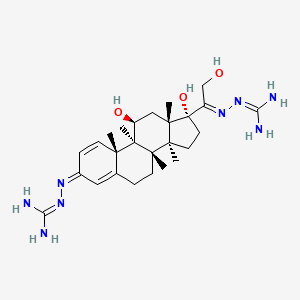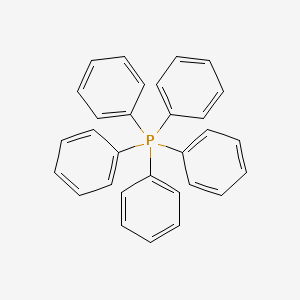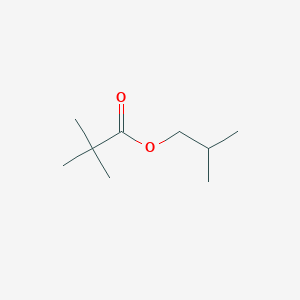![molecular formula C9H18NO+ B14749155 [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a hydroxy group and an ammonium group attached to an octahydro-1H-inden backbone. Its stereochemistry is defined by the specific arrangement of its atoms, making it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then decarbonylated at the 3-position. The resulting trans-octahydro-indol-2-one is converted to an optionally protected carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. The process may include steps such as peptide coupling using dicyclohexylcarbodiimide in combination with 1-hydroxy benzotriazole or n-alkyl phosphonic anhydride in the presence of an organic base like triethylamine .
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to an alkane.
Substitution: The ammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium involves its interaction with specific molecular targets and pathways. The hydroxy and ammonium groups play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium can be compared with similar compounds such as:
(2S,3R,3aR,6S,7R,7aS)-2-[(1R)-1-hydroxy-3-methylbutyl]-3,6-dimethyl-3,3a,4,5,7,7a-hexahydro-2H-1-benzouran-6,7-diol: This compound shares a similar backbone but differs in its functional groups and stereochemistry.
(1r)-5-[2-[(1s,7as)-1-[(1s)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1h-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: Another compound with a similar structure but distinct functional groups and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C9H18NO+ |
|---|---|
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]azanium |
InChI |
InChI=1S/C9H17NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h6-9,11H,1-5,10H2/p+1/t6-,7+,8+,9-/m1/s1 |
InChI-Schlüssel |
WLWLJSCPMJUGAL-RYPBNFRJSA-O |
Isomerische SMILES |
C1CC[C@H]2[C@H](C1)C[C@@H]([C@@H]2[NH3+])O |
Kanonische SMILES |
C1CCC2C(C1)CC(C2[NH3+])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
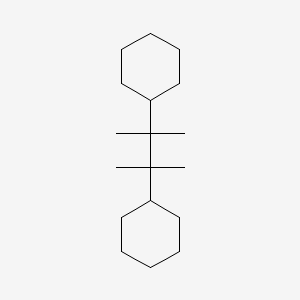

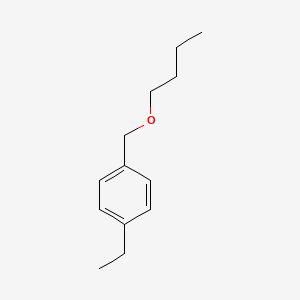

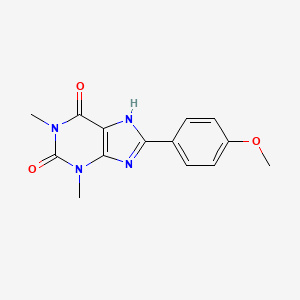
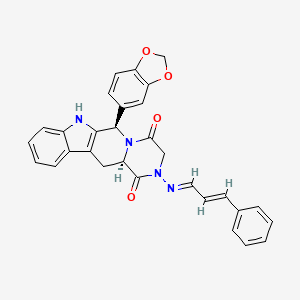
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
